Ethyl 2,4-dibromo-3,5-difluorophenylacetate
Overview
Description
Ethyl 2,4-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C₁₀H₈Br₂F₂O₂ and a molecular weight of 357.97 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is esterified with an ethyl group. It is primarily used in research and development settings, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dibromo-3,5-difluorophenylacetate typically involves the esterification of 2,4-dibromo-3,5-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,4-dibromo-3,5-difluorophenylacetic acid+ethanolH2SO4Ethyl 2,4-dibromo-3,5-difluorophenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Reduction: 2,4-dibromo-3,5-difluorophenylethanol.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Ethyl 2,4-dibromo-3,5-difluorophenylacetate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: To investigate the biological activity of brominated and fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Ethyl 2,4-dibromo-3,5-difluorophenylacetate can be compared with other similar compounds such as:
Ethyl 2,4-dichloro-3,5-difluorophenylacetate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 2,4-dibromo-3,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 2,4-dibromo-3,5-dimethylphenylacetate: Similar structure but with methyl groups instead of fluorine.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)9(12)10(14)8(5)11/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVLWBSQSUKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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